molecular formula C204H301N51O64 B029712 Enfuvirtide Acetate

Enfuvirtide Acetate

Número de catálogo: B029712
Peso molecular: 4492 g/mol
Clave InChI: PEASPLKKXBYDKL-FXEVSJAOSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

El acetato de enfuvirtida es un péptido sintético utilizado como fármaco antirretroviral. Está específicamente diseñado para inhibir la fusión del virus de la inmunodeficiencia humana (VIH) con la membrana de la célula huésped, evitando así que el virus ingrese a la célula y se replique. Este compuesto es particularmente significativo en el tratamiento de infecciones por VIH-1, especialmente en pacientes que han desarrollado resistencia a otros fármacos antirretrovirales .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: El acetato de enfuvirtida se sintetiza utilizando un enfoque híbrido que combina la síntesis de péptidos en fase sólida y la síntesis en fase de solución. Los fragmentos peptídicos se sintetizan inicialmente utilizando métodos de fase sólida, que implican la adición escalonada de aminoácidos a una cadena peptídica en crecimiento anclada a una resina sólida. Después de la síntesis de los fragmentos, se ensamblan en solución para formar el péptido completo .

Métodos de Producción Industrial: La producción industrial del acetato de enfuvirtida implica la síntesis de péptidos en fase sólida a gran escala, seguida de procesos de purificación como la cromatografía líquida de alta resolución (HPLC). El producto final se liofiliza entonces para obtener una forma de polvo seco estable, adecuada para uso farmacéutico .

Análisis De Reacciones Químicas

Key Reactions:

StepReaction TypeReagents/ConditionsPurpose
Resin Loading Anchoring C-terminal amino acidDIEA (10 eq) in DMF, 2-CTC resinCovalent attachment of Fmoc-protected amino acid to resin .
Deprotection Fmoc removal20% piperidine in DMFExposes N-terminal amine for subsequent coupling .
Coupling Peptide bond formationDIC/HOBt (1.5 eq each) in DMFActivates Fmoc-amino acids for sequential chain elongation .
Capping Acetylation5% DIEA + 10% methanol in DCMBlocks unreacted resin sites to prevent deletions .

Critical Parameters :

  • Resin Swelling : DMF, 1 hour .
  • Coupling Efficiency : Monitored via ninhydrin test (>99% completion per cycle) .
  • Fragment Cleavage : 1% TFA in DCM (cold) to release peptide fragments while retaining side-chain protections .

Solution-Phase Fragment Assembly

Two peptide fragments (Ac-AA(1-26)-OH and Fmoc-AA(27-36)-NH2_2) are coupled in solution :

Reaction Sequence:

  • Fragment 3 Synthesis :
    • Coupling : Fmoc-AA(27-35)-OH + H-Phe-NH2_2 → Fmoc-AA(27-36)-NH2_2 using HBTU/HOBt/DIEA in DMF .
    • Deprotection : Fmoc removal with piperidine to yield H-AA(27-36)-NH2_2 .
  • Final Assembly :
    • Coupling : Ac-AA(1-26)-OH + H-AA(27-36)-NH2_2 → Ac-AA(1-36)-NH2_2 (protected enfuvirtide) using HBTU/HOBt/DIEA .

Isolation :

  • Precipitation with water or DCM/IPE (80% yield, 83% HPLC purity) .

Global Deprotection and Purification

Protected enfuvirtide undergoes side-chain deprotection and purification:

Deprotection Reaction:

ReagentCompositionFunction
TFA CocktailTFA/water/DTT (94/0.8/5.2 v/v)Cleaves tert-butyl, Boc, Trt, and other acid-labile protections .

Process :

  • Reaction : Stirred at RT for 2–4 hours .
  • Quenching : Cold methyl tert-butyl ether (MTBE) precipitates crude enfuvirtide .
  • Purification : Crystallization from methanol/ether followed by washes with water, acetonitrile, and IPE (85% yield, 70% HPLC purity) .

Hydrolysis (Metabolism) :

Enfuvirtide undergoes enzymatic hydrolysis at the C-terminal carboxamide group, forming a deamidated metabolite :Enfuvirtide NH2ProteasesEnfuvirtide OH+NH3\text{Enfuvirtide NH}_2\xrightarrow{\text{Proteases}}\text{Enfuvirtide OH}+\text{NH}_3

  • In Vitro Studies : Human hepatocytes and microsomes hydrolyze enfuvirtide, with no CYP450 inhibition observed .

Solubility Profile :

SolventSolubility (mg/mL)Conditions
DMF5Room temperature
DMSO5Room temperature
PBS (pH 7.2)2Physiological buffer

Key Specifications :

PropertyValueMethod
Molecular FormulaC204_{204}H301_{301}N51_{51}O64_{64}HRMS
Molecular Weight4491.92 DaCalculated
HPLC Purity≥95%RP-HPLC
Tm_m (α-helix)83.6°C (AP3/N36 complex)CD spectroscopy

Aplicaciones Científicas De Investigación

Pharmacokinetics

Enfuvirtide is administered subcutaneously and has an absolute bioavailability of approximately 84%. Key pharmacokinetic parameters include:

ParameterValue
Half-life3.8 ± 0.6 hours
Peak concentration4.59 ± 1.5 µg/ml at 8 hours
Volume of distribution5.5 ± 1.1 L
Protein binding92%

These pharmacokinetic properties necessitate twice-daily dosing to maintain therapeutic levels.

Clinical Applications

1. Treatment of HIV-1 Infections

Enfuvirtide is primarily used in combination antiretroviral therapy for patients with multi-drug resistant HIV-1 strains. Clinical trials have shown significant efficacy in reducing viral loads among treatment-experienced patients, with studies indicating that approximately 91% achieved an undetectable viral load after 24 weeks of treatment .

2. Combination Therapy

Recent research has explored the synergistic effects of enfuvirtide when combined with other antiviral agents, such as Sifuvirtide, another fusion inhibitor. A study found that this combination resulted in enhanced efficacy against both X4 and R5 HIV-1 strains, including those resistant to enfuvirtide alone . The potential for reduced dosage and frequency of administration highlights a promising area for future therapeutic strategies.

Research Applications

Enfuvirtide acetate serves as a valuable tool in various scientific research domains:

1. Virology and Viral Entry Studies

Researchers utilize enfuvirtide to investigate mechanisms of viral entry and fusion processes in HIV-1, providing insights into how viruses interact with host cell membranes . This research is critical for developing new antiviral therapies.

2. Peptide Synthesis Studies

As a model compound, enfuvirtide is employed in studies focusing on peptide synthesis and purification techniques. Its unique structure offers opportunities for exploring new synthesis methodologies that could apply to other therapeutic peptides.

3. Immunology Research

Recent studies have indicated that enfuvirtide may have immunostimulatory effects on immune cells, promoting the release of inflammatory cytokines and enhancing antigen presentation . This aspect opens avenues for exploring its role beyond antiviral activity.

Case Studies

Case Study 1: Efficacy in Treatment-Experienced Patients

A clinical trial involving 40 heavily treatment-experienced patients demonstrated that after 48 weeks on enfuvirtide, 81.4% maintained an undetectable viral load below 400 copies/mL. This underscores enfuvirtide's effectiveness as a salvage therapy for those with limited treatment options .

Case Study 2: Combination Therapy Outcomes

In a study examining the combination of enfuvirtide and Sifuvirtide, researchers found that this dual approach significantly inhibited HIV-1-mediated cell-cell fusion compared to monotherapy . These findings suggest that combining drugs with different mechanisms can enhance overall treatment efficacy.

Mecanismo De Acción

El acetato de enfuvirtida funciona uniéndose a la primera región de repetición de heptadas (HR1) en la subunidad gp41 de la glicoproteína de envoltura del VIH-1. Esta unión evita los cambios conformacionales necesarios para la fusión de las membranas viral y celular. Al interrumpir la maquinaria molecular del VIH-1 durante su etapa final de fusión con la célula diana, el acetato de enfuvirtida limita la propagación de una mayor infección. Es un péptido biomimético diseñado para imitar los componentes de la maquinaria de fusión del VIH-1 y desplazarlos, evitando la fusión normal .

Compuestos Similares:

Singularidad: El acetato de enfuvirtida es único en su enfoque específico de la región HR1 de gp41, lo que lo hace altamente eficaz para prevenir la fusión del VIH-1 con las células huésped. Su diseño como péptido biomimético le permite imitar y perturbar eficazmente el proceso de fusión viral, diferenciándolo de otros fármacos antirretrovirales que se dirigen a diferentes etapas del ciclo de vida viral .

Comparación Con Compuestos Similares

Uniqueness: this compound is unique in its specific targeting of the HR1 region of gp41, making it highly effective in preventing the fusion of HIV-1 with host cells. Its design as a biomimetic peptide allows it to effectively mimic and disrupt the viral fusion process, distinguishing it from other antiretroviral drugs that target different stages of the viral life cycle .

Actividad Biológica

Enfuvirtide acetate, commercially known as Fuzeon, is a synthetic peptide and the first member of a new class of antiretroviral drugs called fusion inhibitors. It is primarily used in the treatment of HIV-1 infection, particularly in treatment-experienced patients who have shown resistance to other antiretroviral therapies. This article delves into the biological activity of this compound, exploring its mechanism of action, pharmacokinetics, clinical efficacy, and case studies that illustrate its use in various patient populations.

Enfuvirtide functions by inhibiting the fusion of the HIV-1 virus with host CD4+ cells. The drug specifically binds to the gp41 subunit of the viral envelope glycoprotein, preventing conformational changes necessary for viral entry into the host cell. This action effectively blocks the formation of an entry pore through which the viral capsid would otherwise enter the cell .

The mechanism can be summarized as follows:

  • Binding : Enfuvirtide binds to the first heptad repeat (HR1) in gp41.
  • Inhibition : This binding prevents the conformational changes required for fusion.
  • Outcome : The result is a significant reduction in viral load and prevention of further infection.

Pharmacokinetics

Enfuvirtide is administered via subcutaneous injection, with an absolute bioavailability of approximately 84% . Key pharmacokinetic parameters include:

ParameterValue
Half-life3.8 ± 0.6 hours
Peak concentration (after 90 mg injection)4.59 ± 1.5 µg/ml at 8 hours
Volume of distribution5.5 ± 1.1 L
Protein binding92%

These values indicate that enfuvirtide has a relatively short half-life, necessitating twice-daily dosing to maintain therapeutic levels .

Clinical Efficacy

Clinical trials have demonstrated enfuvirtide's effectiveness in reducing viral load among heavily treatment-experienced patients. A notable study involving 40 patients showed that after 24 weeks of treatment, 91% had an HIV-1 RNA viral load below 400 copies/mL, and by week 48, this number decreased to 81.4% . The following table summarizes key findings from various studies:

Study ReferencePatient PopulationViral Load Reduction (%)CD4+ Cell Increase (%)Adverse Effects
Highly ARV-experienced<400 copies/mL: 91% at week 24Significant increaseInjection site reactions (100%)
Treatment-experiencedUp to 1.48 log decreaseNot specifiedIncreased risk of bacterial pneumonia
Combination therapy with SifuvirtidePotency increase by 240%-300% against resistant strainsNot reportedInjection site reactions

Case Studies

Case Study: Efficacy in Treatment-Experienced Patients
A cohort study evaluated enfuvirtide's effectiveness among patients who had previously failed multiple antiretroviral therapies. After 48 weeks on enfuvirtide combined with an optimized background regimen, participants exhibited a statistically significant reduction in viral load and an increase in CD4+ cell count . Notably, adverse effects were primarily localized to injection sites but did not lead to treatment discontinuation.

Case Study: Combination Therapy with Sifuvirtide
Research indicated that combining enfuvirtide with Sifuvirtide resulted in enhanced antiviral efficacy against both X4 and R5 strains of HIV-1, including those resistant to enfuvirtide alone. The combination therapy demonstrated a synergistic effect that significantly lowered IC50 values for resistant strains by up to 15-fold .

Propiedades

IUPAC Name

(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-acetamido-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-hydroxypropanoyl]amino]-5-amino-5-oxopentanoyl]amino]-4-amino-4-oxobutanoyl]amino]-5-amino-5-oxopentanoyl]amino]-5-amino-5-oxopentanoyl]amino]-5-[[(2S)-6-amino-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C204H301N51O64/c1-20-102(15)166(253-195(310)137(75-100(11)12)239-200(315)150(93-258)251-190(305)143(82-112-90-215-95-219-112)248-203(318)167(103(16)21-2)254-196(311)138(76-101(13)14)240-201(316)151(94-259)252-204(319)168(105(18)260)255-197(312)139(221-106(19)261)78-108-45-47-113(262)48-46-108)202(317)233-131(58-68-164(280)281)178(293)228-130(57-67-163(278)279)182(297)250-149(92-257)198(313)232-125(52-62-155(210)266)179(294)245-145(84-157(212)268)191(306)229-124(51-61-154(209)265)175(290)224-122(49-59-152(207)263)173(288)226-126(53-63-159(270)271)176(291)222-120(43-31-33-69-205)172(287)244-144(83-156(211)267)192(307)231-127(54-64-160(272)273)177(292)225-123(50-60-153(208)264)174(289)227-128(55-65-161(274)275)180(295)235-134(72-97(5)6)185(300)237-133(71-96(3)4)184(299)230-129(56-66-162(276)277)181(296)236-135(73-98(7)8)187(302)247-147(86-165(282)283)194(309)223-121(44-32-34-70-206)171(286)241-140(79-109-87-216-117-40-28-25-37-114(109)117)183(298)220-104(17)170(285)249-148(91-256)199(314)238-136(74-99(9)10)186(301)242-142(81-111-89-218-119-42-30-27-39-116(111)119)189(304)246-146(85-158(213)269)193(308)243-141(80-110-88-217-118-41-29-26-38-115(110)118)188(303)234-132(169(214)284)77-107-35-23-22-24-36-107/h22-30,35-42,45-48,87-90,95-105,120-151,166-168,216-218,256-260,262H,20-21,31-34,43-44,49-86,91-94,205-206H2,1-19H3,(H2,207,263)(H2,208,264)(H2,209,265)(H2,210,266)(H2,211,267)(H2,212,268)(H2,213,269)(H2,214,284)(H,215,219)(H,220,298)(H,221,261)(H,222,291)(H,223,309)(H,224,290)(H,225,292)(H,226,288)(H,227,289)(H,228,293)(H,229,306)(H,230,299)(H,231,307)(H,232,313)(H,233,317)(H,234,303)(H,235,295)(H,236,296)(H,237,300)(H,238,314)(H,239,315)(H,240,316)(H,241,286)(H,242,301)(H,243,308)(H,244,287)(H,245,294)(H,246,304)(H,247,302)(H,248,318)(H,249,285)(H,250,297)(H,251,305)(H,252,319)(H,253,310)(H,254,311)(H,255,312)(H,270,271)(H,272,273)(H,274,275)(H,276,277)(H,278,279)(H,280,281)(H,282,283)/t102-,103-,104-,105+,120-,121-,122-,123-,124-,125-,126-,127-,128-,129-,130-,131-,132-,133-,134-,135-,136-,137-,138-,139-,140-,141-,142-,143-,144-,145-,146-,147-,148-,149-,150-,151-,166-,167-,168-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEASPLKKXBYDKL-FXEVSJAOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CO)C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CC(=O)N)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(C)C(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(CC(=O)N)C(=O)NC(CC5=CNC6=CC=CC=C65)C(=O)NC(CC7=CC=CC=C7)C(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CO)NC(=O)C(CC8=CNC=N8)NC(=O)C(C(C)CC)NC(=O)C(CC(C)C)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CC9=CC=C(C=C9)O)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC5=CNC6=CC=CC=C65)C(=O)N[C@@H](CC7=CC=CC=C7)C(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CO)NC(=O)[C@H](CC8=CNC=N8)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CO)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC9=CC=C(C=C9)O)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C204H301N51O64
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

4492 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.